((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol
CAS No.: 142096-80-8
Cat. No.: VC21294990
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142096-80-8 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | [(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol |
| Standard InChI | InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 |
| Standard InChI Key | QXASXPPLOQNMOY-RYUDHWBXSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1COCC2=CC=CC=C2)CO |
| SMILES | C1C(C1COCC2=CC=CC=C2)CO |
| Canonical SMILES | C1C(C1COCC2=CC=CC=C2)CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol, identified by CAS number 142096-80-8, contains a cyclopropyl ring with specific stereochemistry indicated by the (1r,2r) designation. The compound features a benzyloxy group attached to one of the cyclopropyl carbons via a methylene linker, while a hydroxymethyl group is attached to another carbon of the cyclopropyl ring. This creates a molecule with two distinct functional ends: a benzylic ether and a primary alcohol .
The compound's structure includes two defined stereogenic centers, contributing to its specific three-dimensional arrangement that can be critical for its function in biological systems and synthetic applications . The stereochemistry designation (1r,2r) indicates that both substituents on the cyclopropane ring are oriented in the same direction, giving the molecule its characteristic spatial configuration.
Physical and Chemical Properties
The physical and chemical properties of ((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol are summarized in the following table:
The compound exhibits moderate lipophilicity with an XLogP3-AA value of 1.5, indicating a balance between hydrophilic and hydrophobic properties . This balanced characteristic potentially enhances its utility in pharmaceutical applications, where membrane permeability and water solubility must be optimized. With one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl and ether oxygens), the molecule can participate in various intermolecular interactions that influence its behavior in biological systems and chemical reactions .
Spectroscopic Identification
Nuclear Magnetic Resonance Spectroscopy
The structural characterization of ((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol can be confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. According to the PubChem database, 13C NMR spectral data is available for this compound . Carbon-13 NMR is particularly useful for confirming the carbon framework of the molecule, including the characteristic signals from the cyclopropyl ring, which typically appear upfield from other carbon signals due to the ring strain.
The spectra provide valuable data for researchers to confirm the identity and purity of synthesized batches, which is crucial for pharmaceutical and research applications where structural precision is essential.
Mass Spectrometry
Mass spectrometry represents another important analytical method for the identification and characterization of ((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol. PubChem indicates that GC-MS spectral data exists for this compound . The exact mass of the compound is calculated to be 192.115029749 Da, which serves as a reference point for mass spectrometric analysis .
Mass spectrometry can reveal characteristic fragmentation patterns that aid in compound identification, particularly the cleavage patterns of the benzyloxy group and the behavior of the cyclopropyl ring under ionization conditions.
Synthesis Methods
General Synthetic Approaches
The synthesis of cyclopropane-containing compounds like ((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol often involves several steps with careful control of stereochemistry. Based on the available search results, some general methodologies can be inferred for cyclopropane-containing compounds.
One approach involves the extraction of cyclopropane intermediates from aqueous layers using organic solvents. According to the partial information in the search results: "The cyclopropane was extracted from the aqueous layer by washing with dichloromethane (3×5 mL) and the combined organic layers were washed with brine, dried over anhydrous magnesium sulfate and filtered" . This suggests that liquid-liquid extraction techniques are employed in the purification of cyclopropane intermediates during the synthesis process.
The search results also mention the use of n-butyllithium with controlled temperature conditions, which indicates that organolithium chemistry may play a role in the synthetic pathway: "n-Butyllithium (2.5 M in THF, y equiv) was added over 15 minutes using a syringe pump (2 mL/h). The reaction flask was stirred at the chosen temperature for 45 minutes" . This suggests that carbanion formation and subsequent reactions may be involved in creating or modifying the cyclopropyl structure.
Stereochemical Considerations
The synthesis of ((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol requires precise control of stereochemistry to ensure the correct configuration at the two stereogenic centers. The (1r,2r) designation indicates a specific stereochemical relationship that must be maintained during synthesis. This likely involves either stereoselective cyclopropanation methods or resolution techniques to separate the desired stereoisomer from others that may form during the reaction process.
Applications in Research and Industry
Pharmaceutical Applications
((1r,2r)-2-(Benzyloxymethyl)cyclopropyl)methanol serves as a key intermediate in the pharmaceutical industry, particularly in the synthesis of complex organic molecules with potential therapeutic applications. According to the product description found in the search results, this compound is critically involved in "the production of antiviral and antibacterial agents" .
The cyclopropyl structure is described as "crucial for its role in inhibiting specific enzymes or proteins in pathogens, making it valuable for drug development" . This suggests that the compound's unique three-dimensional structure allows it to interact with biological targets in ways that can disrupt pathogenic processes, potentially leading to the development of new medications for infectious diseases.
Additionally, the benzyloxy group "enhances its stability and reactivity in various chemical transformations, facilitating its use in multi-step synthetic processes" . This makes the compound particularly valuable in complex synthetic pathways often required in pharmaceutical research and development.
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